molecular formula C22H19N3O B2526252 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide CAS No. 477544-18-6

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

Katalognummer: B2526252
CAS-Nummer: 477544-18-6
Molekulargewicht: 341.414
InChI-Schlüssel: UCLUUNWEBWNLLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H19N3O and its molecular weight is 341.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Chemical Properties

The compound has been explored as a building block in chemical synthesis, demonstrating versatility in the formation of complex molecules. For instance, research by Janardhan et al. (2014) utilized derivatives of N-aryl-2-chloroacetamides as electrophilic components to synthesize fused thiazolo[3,2-a]pyrimidinones, indicating the compound's utility in ring annulation reactions to produce thiazolo[3,2-a]pyrimidinone products with acceptable yields, confirmed through analytical and spectral studies including X-ray crystallography (Janardhan et al., 2014).

Pharmacological Characterization and Potential

Significant pharmacological interest has been shown in derivatives of the compound, particularly as calcium channel blockers and sigma receptor ligands, which are critical in the treatment of various neurological and psychiatric conditions. Bezençon et al. (2017) discovered potent, selective, and brain-penetrating T-type calcium channel blockers among N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives, identifying a clinical candidate for generalized epilepsies treatment due to its solubility, brain penetration, and negative Ames test results (Bezençon et al., 2017).

Huang et al. (2001) synthesized a series of N-(1-benzylpiperidin-4-yl)arylacetamides, evaluating them as σ1 receptor ligands with high affinity for σ1 versus σ2 receptors. These findings support the compound's role in developing treatments targeting the σ1 receptor, which is implicated in several neurodegenerative and psychiatric disorders (Huang et al., 2001).

Antitumor and Antimicrobial Applications

Yurttaş et al. (2015) explored N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activity, finding significant activity against various cancer cell lines. This underscores the compound's potential as a pharmacophore in anticancer drug development (Yurttaş et al., 2015).

Additionally, Jamkhandi et al. (2012) synthesized derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide, demonstrating potent antimicrobial actions against a range of pathogens. The study highlights the compound's relevance in developing new anti-infective agents (Jamkhandi et al., 2012).

Wirkmechanismus

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have various effects depending on the context of its use.

Eigenschaften

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(23-18-11-5-2-6-12-18)16-25-20-14-8-7-13-19(20)24-21(25)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUUNWEBWNLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.